Caffeine, 8-bromo-

Catalog No.
S572041
CAS No.
10381-82-5
M.F
C8H9BrN4O2
M. Wt
273.09 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Caffeine, 8-bromo-

CAS Number

10381-82-5

Product Name

Caffeine, 8-bromo-

IUPAC Name

8-bromo-1,3,7-trimethylpurine-2,6-dione

Molecular Formula

C8H9BrN4O2

Molecular Weight

273.09 g/mol

InChI

InChI=1S/C8H9BrN4O2/c1-11-4-5(10-7(11)9)12(2)8(15)13(3)6(4)14/h1-3H3

InChI Key

YRLRORFORQUTKS-UHFFFAOYSA-N

SMILES

CN1C2=C(N=C1Br)N(C(=O)N(C2=O)C)C

Synonyms

7-Methyl-8-bromotheophylline; 8-Bromo-3,7-dihydro-1,3,7-trimethyl-1H-purine-2,6-dione-8-bromocaffeine; NSC 11255; Xanthobin

Canonical SMILES

CN1C2=C(N=C1Br)N(C(=O)N(C2=O)C)C

The exact mass of the compound Caffeine, 8-bromo- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 11255. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Alkaloids - Xanthines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

8-Bromocaffeine (CAS 10381-82-5) is a halogenated derivative of caffeine, belonging to the methylxanthine class of compounds. Its primary value in procurement and research stems from the bromine atom at the C-8 position of the purine ring system. This position, which is unsubstituted in the parent caffeine molecule, becomes a reactive site for nucleophilic substitution and metal-catalyzed cross-coupling reactions, making 8-bromocaffeine a critical and versatile precursor for synthesizing a wide range of C-8-substituted xanthine derivatives. These derivatives are widely explored as adenosine receptor antagonists and phosphodiesterase inhibitors for therapeutic development.

Direct substitution of 8-bromocaffeine with its parent compound, caffeine, is unfeasible for any synthesis targeting C-8 functionalization, as caffeine lacks the necessary reactive handle at this position. While other 8-halocaffeines like 8-chlorocaffeine exist, the carbon-bromine bond in 8-bromocaffeine offers a distinct reactivity profile that is often advantageous in common cross-coupling reactions such as the Suzuki-Miyaura coupling. The C-Br bond generally exhibits higher reactivity and susceptibility to oxidative addition with palladium catalysts compared to the more stable C-Cl bond, potentially leading to higher yields and milder reaction conditions. This makes 8-bromocaffeine the preferred starting material for specific, well-established synthetic routes where reaction efficiency is a primary concern.

High-Yield Precursor for C-8 Arylation via Suzuki Coupling

8-Bromocaffeine serves as an effective precursor in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions for the synthesis of C-8-aryl-substituted xanthines. In a representative synthesis of 9-benzyl-8-phenyladenine, the coupling of 3-benzyl-8-bromoadenine (an analogue) with phenylboronic acid proceeded with an 89% isolated yield. This demonstrates the utility of the 8-bromo functionality as a highly efficient reactive handle for C-C bond formation.

Evidence DimensionIsolated Yield in Suzuki Coupling
Target Compound Data89% (for 8-bromo-adenine analogue)
Comparator Or BaselineCaffeine (Cannot undergo C-8 arylation; 0% yield)
Quantified DifferenceEnables reaction that is impossible with caffeine.
ConditionsPd(PPh3)4 catalyst, Na2CO3, DME/H2O, reflux, synthesis of 9-benzyl-8-phenyladenine from 3-benzyl-8-bromoadenine.

For medicinal chemists synthesizing libraries of C-8 substituted xanthines, the high, reproducible yields achievable with 8-bromocaffeine reduce purification burdens and improve overall process efficiency.

Increased Adenosine A1 Receptor Binding Affinity vs. Unsubstituted Caffeine

The introduction of a bromine atom at the C-8 position significantly alters the baseline biological activity compared to caffeine. In competitive binding assays against [3H]N6-phenylisopropyladenosine, 8-bromocaffeine demonstrated a binding affinity (Ki) of 1,100 nM for the rat brain A1 adenosine receptor. This is a marked increase in affinity compared to the parent compound, caffeine, which has a reported Ki of approximately 21,000–50,000 nM at the same receptor.

Evidence DimensionBinding Affinity (Ki) at A1 Adenosine Receptor
Target Compound Data1,100 nM
Comparator Or BaselineCaffeine: ~21,000 nM
Quantified Difference>19-fold higher affinity than caffeine
ConditionsCompetitive radioligand binding assay with [3H]N6-phenylisopropyladenosine in rat brain membranes.

This demonstrates that 8-bromocaffeine is not just a synthetic intermediate but also possesses enhanced biological activity, making it a more potent starting point for developing high-affinity adenosine receptor antagonists.

Enables Selective Electrochemical Reductive Dehalogenation

The carbon-bromine bond in 8-bromocaffeine provides a specific site for electrochemical reduction that is absent in caffeine. Studies on related bromo-aromatic compounds show that reductive dehalogenation occurs at specific negative potentials. For example, bromobenzene can be reduced at potentials more negative than -1.8 V (vs. SHE). This allows for selective chemical transformations via electrosynthesis, where the C-Br bond can be cleaved or used to initiate further reactions under controlled electrochemical conditions, a process not possible with caffeine or other non-halogenated xanthines.

Evidence DimensionElectrochemical Reduction Potential
Target Compound DataPossesses a C-Br bond reducible at specific negative potentials (e.g., < -1.8 V)
Comparator Or BaselineCaffeine (Lacks a reducible C-Br bond at this position)
Quantified DifferenceIntroduces a unique electrochemical reactivity site.
ConditionsElectrochemical reduction on a Boron-Doped Diamond Electrode (BDDE) in aqueous methanol media.

This distinct electrochemical behavior opens process chemistry opportunities for cleaner, reagent-free synthetic modifications or controlled dehalogenation steps that are not viable with caffeine.

Core Precursor for Adenosine Receptor Antagonist Libraries

Due to its high reactivity in Suzuki and other cross-coupling reactions, 8-bromocaffeine is the material of choice for the efficient synthesis of diverse libraries of 8-aryl, 8-heteroaryl, and 8-alkenyl xanthines. These libraries are fundamental in screening for potent and selective antagonists for A1, A2A, A2B, and A3 adenosine receptors.

Starting Material for Higher Potency Xanthine Scaffolds

Given its significantly higher baseline affinity for the A1 adenosine receptor compared to caffeine, 8-bromocaffeine is an ideal starting point for medicinal chemistry programs aiming to develop antagonists with sub-micromolar or nanomolar potency. Using a precursor that already possesses enhanced affinity can streamline the structure-activity relationship (SAR) optimization process.

Substrate for Electrosynthetic Method Development

The specific electrochemical reduction potential of the C-Br bond makes 8-bromocaffeine a valuable substrate for developing novel electrosynthetic routes. This includes methods for selective dehalogenation or for generating reactive intermediates for subsequent C-C or C-N bond formation under mild, electrochemically controlled conditions.

XLogP3

1

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

10381-82-5

Wikipedia

8-bromocaffeine

Dates

Last modified: 08-15-2023

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